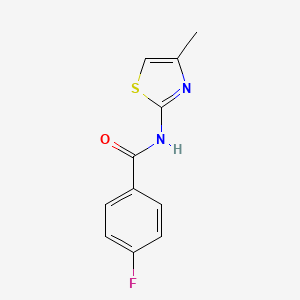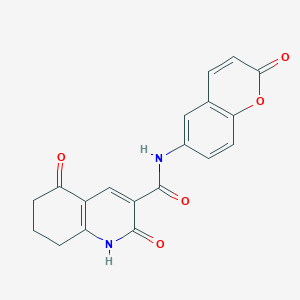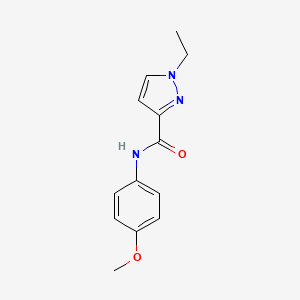
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as PRT062607, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in immune cell signaling and activation. The inhibition of SYK has potential therapeutic applications in the treatment of autoimmune diseases, cancer, and inflammatory disorders.
Wirkmechanismus
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide inhibits SYK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling proteins, leading to a reduction in immune cell activation and inflammation. This compound has also been shown to induce apoptosis in cancer cells by inhibiting SYK-dependent survival pathways.
Biochemical and Physiological Effects:
This compound has been shown to inhibit SYK-dependent signaling pathways in immune cells, leading to a reduction in cytokine production and immune cell activation. This compound has also been shown to induce apoptosis in cancer cells by inhibiting SYK-dependent survival pathways. In animal models, this compound has been shown to reduce inflammation and improve disease outcomes in autoimmune and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its specificity for SYK and its ability to inhibit downstream signaling pathways. However, this compound has limitations, including its low solubility and potential off-target effects.
Zukünftige Richtungen
For the study of 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide include the development of more potent and selective SYK inhibitors, the evaluation of this compound in clinical trials for autoimmune diseases, cancer, and inflammatory disorders, and the investigation of this compound in combination with other therapies. Additionally, the elucidation of the molecular mechanisms of this compound and its effects on immune cell function and cancer cell survival will be important for the development of future therapies.
Synthesemethoden
The synthesis of 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves a multi-step process that begins with the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with thionyl chloride to form 4-methyl-1,3-thiazole-2-carbonyl chloride. The carbonyl chloride is then reacted with 4-fluoroaniline to form this compound. The final product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, cancer, and inflammatory disorders. In preclinical studies, this compound has been shown to inhibit SYK and downstream signaling pathways, leading to a reduction in immune cell activation and inflammation. This compound has also been shown to have anti-tumor effects in various cancer cell lines.
Eigenschaften
IUPAC Name |
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c1-7-6-16-11(13-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCDNIAFDHUUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(1H-imidazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365886.png)
![{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate](/img/structure/B5365891.png)
![6,14-dimethoxy-8,16,17-trioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5365896.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5365899.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365910.png)
![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)

![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)
![2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5365942.png)
![2-methoxy-4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5365949.png)
![N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide]](/img/structure/B5365963.png)

![N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide](/img/structure/B5365974.png)